molecular formula C10H8N2O B13664129 1-(Cinnolin-5-yl)ethanone

1-(Cinnolin-5-yl)ethanone

Cat. No.: B13664129
M. Wt: 172.18 g/mol
InChI Key: BHNLRBWNPZXFJU-UHFFFAOYSA-N
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Description

1-(Cinnolin-5-yl)ethanone is a heterocyclic aromatic compound featuring a cinnoline core substituted with an acetyl group at the 5-position. Cinnoline, a bicyclic structure comprising two fused benzene rings with two adjacent nitrogen atoms, confers unique electronic and steric properties to its derivatives. The ethanone moiety enhances reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-cinnolin-5-ylethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)8-3-2-4-10-9(8)5-6-11-12-10/h2-6H,1H3

InChI Key

BHNLRBWNPZXFJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CN=NC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cinnolin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with ethanone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction typically requires heating and may be conducted in a solvent like ethanol or methanol to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Cinnolin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cinnoline derivatives .

Scientific Research Applications

1-(Cinnolin-5-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cinnolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects[7][7].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Cinnolin-5-yl)ethanone with structurally analogous ethanone derivatives, emphasizing synthesis, physicochemical properties, and biological activities:

Compound Name Core Structure Key Features Synthesis Method Biological Activity/Applications References
This compound Cinnoline + acetyl High aromaticity, potential for electrophilic substitution Not explicitly described Hypothesized: Anticancer, antimicrobial -
1-(6-Bromo-3-pyridyl)ethanone Pyridine + acetyl Electron-withdrawing bromine enhances reactivity Suzuki coupling Intermediate in antiparasitic drug synthesis
1-(2,3-Dihydro-1H-inden-5-yl)ethanone Indene + acetyl Planar aromatic system with fused rings Catalytic reduction Psychoactive properties (cathinone analog)
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole + acetyl + piperazine Heterocyclic diversity enhances binding affinity Nucleophilic substitution Antifungal, antibacterial
1-(1-Hydroxynaphthalen-2-yl)ethanone Naphthalene + acetyl Extended conjugation for UV absorption Condensation with diamines Antioxidant, antibacterial
1-(2-((4-Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone Thiazole + acetyl Thiazole ring improves metabolic stability Suzuki-Miyaura coupling Kinase inhibition (hypothetical)
1-(3-Methylbenzofuran-2-yl)ethanone Benzofuran + acetyl Oxygen heterocycle with high volatility Friedel-Crafts acylation Fragrance industry (Neroli One)

Structural and Electronic Comparisons

  • Aromatic Systems: Cinnoline derivatives exhibit higher aromaticity and electron-deficient character compared to pyridine () or benzene analogs due to the dual nitrogen atoms in the bicyclic system. This enhances electrophilic substitution reactivity . Benzofuran and indene derivatives () possess oxygen or fused-ring systems, improving stability and lipophilicity for CNS-targeting applications .
  • Substituent Effects: Bromine in 1-(6-bromo-3-pyridyl)ethanone () facilitates cross-coupling reactions, whereas trifluoromethyl groups () enhance metabolic resistance and binding specificity . Piperazine and tetrazole moieties () introduce basicity and hydrogen-bonding capacity, critical for antimicrobial activity .

Critical Analysis and Limitations

  • Direct data on this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictions exist in biological activities; for example, indene-based cathinones () are psychoactive, whereas tetrazole derivatives () are antimicrobial, underscoring the role of substituents in dictating function .

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